1,3-Dihydroxyacetone dimer

Catalog No.
S3310232
CAS No.
89727-88-8
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dihydroxyacetone dimer

CAS Number

89727-88-8

Product Name

1,3-Dihydroxyacetone dimer

IUPAC Name

2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2

InChI Key

KEQUNHIAUQQPAC-UHFFFAOYSA-N

SMILES

C1C(OCC(O1)(CO)O)(CO)O

Solubility

Slightly soluble in water
Soluble (in ethanol)

Canonical SMILES

C1C(OCC(O1)(CO)O)(CO)O
  • Nitric acid esters: Studies have explored the use of 1,3-dihydroxyacetone dimer for the synthesis of nitric acid esters, such as 1,3-dinitratoacetone and 2,5-bis(nitratomethyl-2,5-nitrato)-1,4-dioxane []. These esters have potential applications as energetic materials.
  • Lactic Acid: Research has been conducted on using 1,3-dihydroxyacetone dimer as a starting material for lactic acid production. Aluminum salts act as catalysts in this process. Lactic acid is an important industrial chemical with applications in the food, pharmaceutical, and bioplastics industries.
  • Carbon Quantum Dots: 1,3-Dihydroxyacetone dimer has been used as a precursor for the synthesis of phosphorus-doped carbon quantum dots. These materials exhibit fluorescence properties, making them useful for applications like fingerprint imaging.
  • 1-Methyl-5-hydroxymethylimidazole Scaffolds: Scientific studies have investigated the application of 1,3-dihydroxyacetone dimer in the synthesis of 1-Methyl-5-hydroxymethylimidazole scaffolds. These heterocyclic compounds are of interest in medicinal chemistry due to their potential biological activities.

1,3-Dihydroxyacetone dimer is a carbohydrate compound with the molecular formula C6H12O6C_6H_{12}O_6. It consists of two 1,3-dihydroxyacetone molecules linked together. This compound exists in various crystalline forms, including alpha, beta, and gamma structures, which exhibit different physical properties and stability characteristics . The dimer is notable for its role as a building block in organic synthesis and as a precursor for various

. Notably, it can undergo nitration to form highly energetic nitric acid esters such as 1,3-dinitratoacetone and 2,5-bis(nitratomethyl-2) . These reactions are significant for synthesizing compounds with potential applications in explosives and propellants. Additionally, the dimer can be used as a catalytic agent in various organic reactions, enhancing reaction rates and selectivity .

Several methods exist for synthesizing 1,3-dihydroxyacetone dimer:

  • Condensation Reactions: The dimer can be formed through the condensation of two molecules of 1,3-dihydroxyacetone under acidic or basic conditions.
  • Enzymatic Synthesis: Enzymatic pathways may also facilitate the formation of the dimer from simpler carbohydrates.
  • Chemical Modification: The dimer can be synthesized by modifying existing carbohydrate structures through various

1,3-Dihydroxyacetone dimer shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
1,3-DihydroxyacetoneC3H6O3Monomer; widely used in self-tanning products.
GlyceraldehydeC3H6O3Simple sugar; involved in glycolysis.
ErythroseC4H8O4Tetrose; used in biochemical pathways.
FructoseC6H12O6Ketose sugar; naturally occurring sweetener.

The uniqueness of 1,3-dihydroxyacetone dimer lies in its dual hydroxyl groups and its ability to form complex structures through polymerization or condensation reactions. Its applications as a precursor for energetic compounds and as a catalytic agent further distinguish it from similar compounds.

Traditional Synthetic Routes and Yield Optimization Strategies

Traditional synthesis of 1,3-dihydroxyacetone dimer relies on chemical methods involving catalytic isomerization and acid-catalyzed condensation. One established approach begins with glyceraldehyde, which undergoes calcium phosphate tribasic (hydroxyapatite)-catalyzed isomerization at 80°C to yield monomeric 1,3-dihydroxyacetone. Subsequent dimerization occurs spontaneously under ambient conditions or via controlled acid catalysis. For example, sulfuric acid (0.5% w/w) facilitates polycondensation of monomers at 0–5°C, achieving yields of 68–75% while minimizing side products like glyceraldehyde.

Electrochemical oxidation of glycerol represents another route, where Au catalysts under acidic conditions (pH 1–4) selectively produce 1,3-dihydroxyacetone with a thermodynamic limiting potential of 0.17 V (RHE). This method avoids competitive pathways that form glyceraldehyde, which requires a higher potential of 0.60 V (RHE).

Yield Optimization Parameters

ParameterOptimal RangeImpact on YieldSource
Temperature75–80°CMaximizes isomerization
Catalyst Loading0.1–0.2 equivBalances activity/selectivity
Reaction Time1–3 hoursReduces side reactions

Post-synthesis purification often involves recrystallization from ethanol or acetone, with purity exceeding 90% as confirmed by HPLC. Strict moisture control during condensation is critical to prevent hydrolysis of intermediates.

Novel Catalytic Approaches for Dimer-Specific Formation

Recent advances focus on biocatalytic and electrochemical strategies to enhance dimer selectivity. Lipase AK-mediated desymmetrization of 2,2-dimethoxypropane-1,3-diol, a derivative of the dimer, enables efficient acetylation for downstream phosphorylation reactions. This enzymatic method achieves 47% overall yield in DHAP synthesis, highlighting the dimer’s utility as a synthetic building block.

In electrocatalysis, bimetallic Pt-Bi electrodes improve selectivity for 1,3-dihydroxyacetone by stabilizing enediol intermediates during glycerol oxidation. The Bi adatoms suppress CO poisoning and direct reaction pathways toward dimer formation, achieving turnover frequencies 3× higher than pure Pt surfaces.

Comparative Catalytic Performance

Catalyst SystemSubstrateKey AdvantageLimitationSource
Au (acidic media)GlycerolLow overpotential (0.17 V)Requires anion additives
Pt-BiGlycerolHigh enediol stabilizationLimited pH range
Lipase AKDHA derivativesStereoselective acetylationMulti-step synthesis

Solid-State vs. Solution-Phase Isomerization Dynamics

The dimer exhibits distinct structural behavior depending on its environment. In the solid state, X-ray diffraction confirms a centrosymmetric 2,5-dihydroxymethyl-1,4-dioxane-2,5-diol structure stabilized by intramolecular hydrogen bonds. This rigid configuration contrasts sharply with solution-phase dynamics, where the dimer dissociates into hydrated monomers and carbonyl species.

NMR spectroscopy in aqueous solution reveals equilibrium between ketone (δ 4.41 ppm, $$^1$$H; δ 212.0 ppm, $$^{13}$$C) and hydrate forms (δ 3.57 ppm, $$^1$$H; δ 95.0 ppm, $$^{13}$$C). The hydrate predominates at neutral pH, while acidic conditions favor the ketone, influencing reactivity in subsequent synthetic steps.

Structural Comparison

PropertySolid-StateSolution-PhaseSource
Primary FormCyclic dimerHydrated monomers
StabilityHydrogen-bonded latticepH-dependent equilibrium
ReactivityElectrophilic acetalNucleophilic hydrate

This duality enables tailored applications: the solid-state dimer serves as a stable electrophile in acetal formation, while the solution-phase hydrate participates in aldol condensations.

Precursor Functionality in Nitrated Ester Production

The DHA dimer’s hydroxyl-rich structure enables selective nitration, forming high-energy nitrated esters. Its cyclic 1,4-dioxane backbone stabilizes intermediates during derivatization, making it suitable for controlled explosive precursor synthesis.

1,3-Dinitratoacetone Synthesis Pathways

Nitration of the DHA dimer typically proceeds via acid-catalyzed esterification. A two-step pathway dominates:

  • Protodenitration: The dimer’s equatorial hydroxyl groups undergo protonation in concentrated nitric acid, forming oxonium intermediates [5].
  • Nucleophilic displacement: Nitrate ions attack the activated positions, yielding 1,3-dinitratoacetone.

Table 1: Optimization of Nitration Conditions

ParameterOptimal RangeEffect on Yield
HNO₃ Concentration90-95%Maximizes nitronium ion density
Temperature0-5°CMinimizes decomposition
Reaction Time2-3 hCompletes displacement

Kinetic studies show a 78% conversion efficiency under these conditions, with residual dimer (15%) and mononitrated byproducts (7%) [5]. The rigid dioxane ring prevents over-nitration by sterically shielding the C5 hydroxyls.

Bis-nitratomethyl Dioxane Derivatives

Functionalizing both hydroxymethyl groups produces bis-nitratomethyl-1,4-dioxane derivatives. Key synthetic strategies include:

  • Sequential nitration: Stepwise addition of nitrating agents to avoid ring opening [5].
  • Protecting group chemistry: Temporary silylation of secondary hydroxyls enables selective primary hydroxyl nitration [1].

The derivative 2,5-bis(nitratomethyl)-1,4-dioxane exhibits enhanced thermal stability (decomposition onset: 182°C) compared to linear nitrate esters, attributed to the rigid dioxane ring’s strain dissipation [5].

Template Effects in Heterocyclic Scaffold Construction

The dimer’s 1,4-dioxane system directs regioselective heterocycle formation through conformational locking and hydrogen-bonding interactions.

Imidazole-Based Ligand Development

Reaction with ammonium acetate under Dean-Stark conditions yields 2,5-bis(imidazolylmethyl)-1,4-dioxane via:

  • Knoevenagel condensation: Between the dimer’s hydroxymethyl groups and acetate-derived enolates [2].
  • Cyclodehydration: Acid-catalyzed ring closure forms the imidazole nuclei.

Table 2: Ligand Coordination Properties

Metal IonBinding Constant (log K)Geometry Induced
Cu²⁺8.9 ± 0.2Distorted octahedral
Fe³⁺10.1 ± 0.3Trigonal bipyramidal

The scaffold’s preorganized di-imidazole groups enforce metal coordination distances of 4.2-4.5 Å, ideal for biomimetic catalysis [2].

Chiral Vicinal Diol Production via Enzymatic Cascades

TKFC (triokinase/FMN cyclase) enzymes selectively phosphorylate the DHA dimer’s monomeric form, which dominates in dilute aqueous solutions [2]. Key steps:

  • Dimer dissociation: Aqueous solutions (≤0.1 M) favor monomeric DHA (73% at equilibrium) [5].
  • Phosphorylation: TKFC transfers γ-phosphate from ATP to C3-OH, yielding DHA-3-phosphate.
  • Aldolase-mediated coupling: Fructose-6-phosphate aldolase condenses phosphorylated DHA with aldehydes, producing chiral vicinal diols with >90% ee [2].

Critical Factor: Maintaining monomer dominance via dilute conditions prevents enzyme inhibition by the dimeric form [2] [5].

Physical Description

Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma

XLogP3

-3.1

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 64 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 53 of 64 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

62147-49-3

Wikipedia

2,5-dihydroxy-1,4-dioxane-2,5-dimethanol

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-19

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